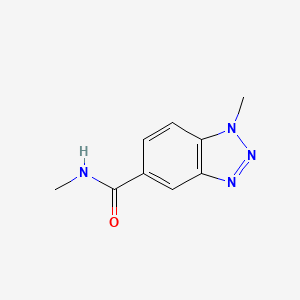

N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide” is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Benzotriazole has a variety of uses, for instance, as a corrosion inhibitor for copper .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular weight of benzotriazole is 119.1240 . Its chemical structure is also available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

A study by Sindhe et al. (2016) synthesized a series of compounds using a catalytic assembly involving 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids. These compounds demonstrated promising antimicrobial activity against tested microorganisms and exhibited significant antioxidant properties. The study highlights the potential of these compounds in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Anticancer Applications

Rasal et al. (2020) explored the anticancer activities of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety. The study evaluated these compounds against various cancer cell lines, identifying some derivatives with promising antiproliferative activity, particularly against breast cancer cell lines. This suggests the potential of these molecular hybrids in anticancer drug development (Rasal et al., 2020).

Chemical Synthesis and Molecular Design

Katritzky et al. (2003) described the use of benzotriazole-1-carboxamide as an efficient reagent for synthesizing mono- and N,N-disubstituted ureas under mild conditions. This method is noted for its simplicity and efficiency, highlighting the utility of benzotriazole derivatives in facilitating chemical synthesis and the design of potentially active biological molecules (Katritzky et al., 2003).

Fluorescent Derivatization of Carboxylic Acids

Narita and Kitagawa (1989) synthesized compounds including 2-(p-Aminomethylphenyl)-N, N-dimethyl-2H-benzotriazolyl-5-amine, which served as highly sensitive fluorescence derivatization reagents for carboxylic acids. This application is particularly relevant in analytical chemistry for the sensitive and convenient detection of carboxylic acids via high-performance liquid chromatography (HPLC) (Narita & Kitagawa, 1989).

Mecanismo De Acción

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Safety and Hazards

Direcciones Futuras

Benzotriazole and its derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Therefore, the future research directions could focus on exploring these properties further and developing new applications for benzotriazole derivatives.

Propiedades

IUPAC Name |

N,1-dimethylbenzotriazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-10-9(14)6-3-4-8-7(5-6)11-12-13(8)2/h3-5H,1-2H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDGMIKRUDBMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)N(N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)

![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)

![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)